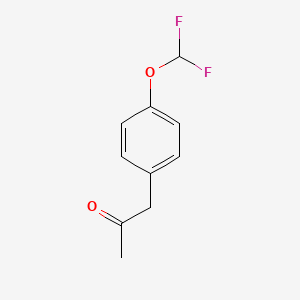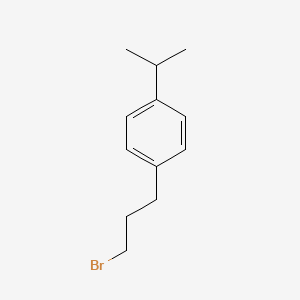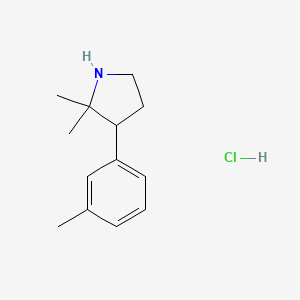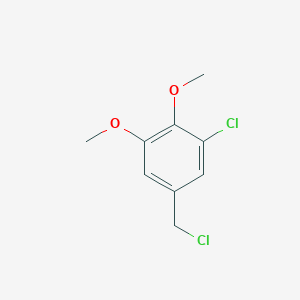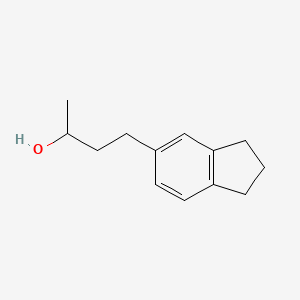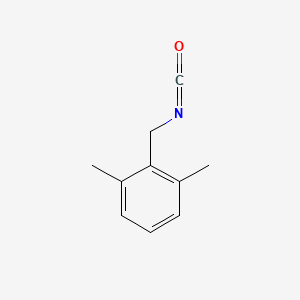
5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, an isocyanate group, and two methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene typically involves the bromination of 2-(isocyanatomethyl)-1,3-dimethylbenzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced into the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and bromination steps. The reaction conditions are optimized to achieve high yield and purity of the final product. The scalability of the process is crucial for industrial applications, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the isocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amines or other reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential biological activity and applications in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated aromatic compound with different functional groups.
5-Bromo-2-iodopyrimidine: A brominated pyrimidine derivative used in selective cross-coupling reactions.
5-Bromo-2-methyl-2-pentene: A brominated alkene used in organic synthesis.
Uniqueness
5-Bromo-2-(isocyanatomethyl)-1,3-dimethylbenzene is unique due to the presence of both an isocyanate group and a bromine atom on the same aromatic ring
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-(isocyanatomethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11NO/c1-8-4-3-5-9(2)10(8)6-11-7-12/h3-5H,6H2,1-2H3 |
Clave InChI |
PHVLTCGZMBJAJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)

![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)
